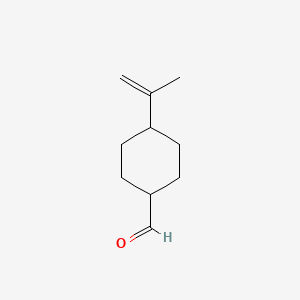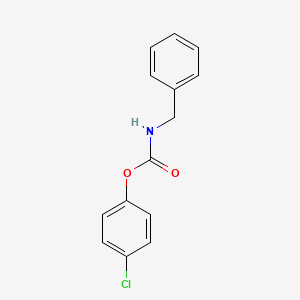
p-Chlorophenyl benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorophenyl benzylcarbamate: is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a p-chlorophenyl group and a benzyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.
Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Chlorophenyl benzylcarbamate can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or ureas under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates or ureas.
Oxidation Reactions: Products include oxidized carbamates or ureas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-Chlorophenyl benzylcarbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is primarily due to the presence of the benzyl and p-chlorophenyl groups, which enhance the electrophilicity of the carbamate carbonyl carbon . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding, leading to its diverse applications in chemistry and biology .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the p-chlorophenyl group.
p-Chlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
Uniqueness:
- The presence of both benzyl and p-chlorophenyl groups in p-Chlorophenyl benzylcarbamate makes it more reactive and versatile compared to its similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
Properties
CAS No. |
124068-98-0 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(4-chlorophenyl) N-benzylcarbamate |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
BIZHAMPPXXHFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
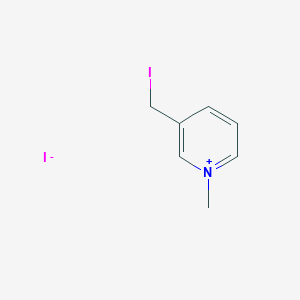
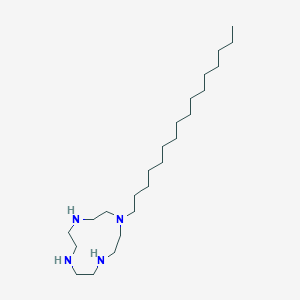
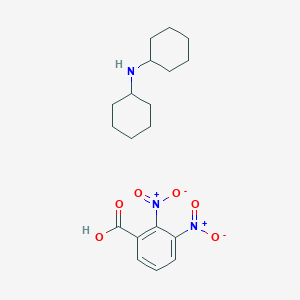

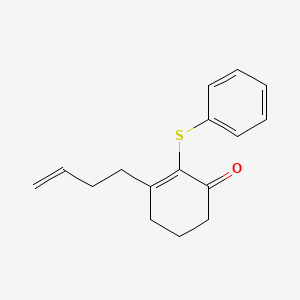
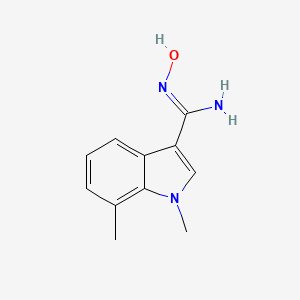
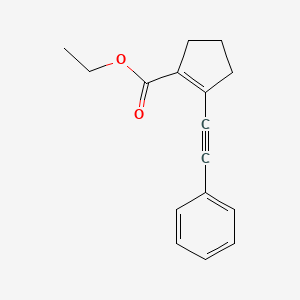
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
